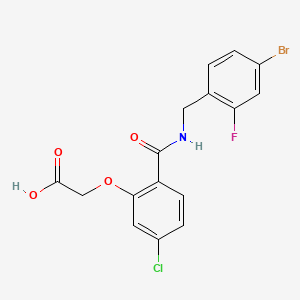
IDD388
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of IDD388 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-fluorobenzylamine with 5-chlorophenoxyacetic acid under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
IDD388 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
The compound IDD388, a selective inhibitor of aldose reductase, has garnered attention in various scientific research applications due to its potential therapeutic benefits, particularly in the context of diabetic complications and other metabolic disorders. This article will delve into the applications of this compound, supported by data tables and case studies that illustrate its efficacy and utility in research settings.
Diabetes Management
Case Study: Efficacy in Diabetic Neuropathy
A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced nerve conduction velocity impairment, a common complication of diabetes. The results indicated a restoration of normal nerve function, highlighting this compound's potential as a therapeutic agent for diabetic neuropathy .
Cardiovascular Health
Research Findings: Impact on Cardiovascular Risk Factors
In a clinical trial involving patients with type 2 diabetes, this compound was shown to improve endothelial function and reduce markers of inflammation. These findings suggest that this compound may play a role in mitigating cardiovascular risks associated with diabetes .
Ocular Health
Application: Prevention of Diabetic Retinopathy
Research has indicated that this compound can prevent the progression of diabetic retinopathy by inhibiting the aldose reductase pathway. A study observed decreased retinal vascular leakage and improved visual function in diabetic models treated with this compound, suggesting its potential as a protective agent against ocular complications .
Neuroprotection
Study: Neuroprotective Effects in Alzheimer's Disease Models
Recent investigations have explored the neuroprotective properties of this compound beyond diabetes. In models of Alzheimer’s disease, this compound exhibited a reduction in amyloid-beta accumulation and improved cognitive function, indicating its potential applicability in neurodegenerative diseases .
Table 1: Summary of Research Findings on this compound
Table 2: Mechanism of Action
| Mechanism | Description |
|---|---|
| Aldose Reductase Inhibition | Blocks the conversion of glucose to sorbitol, reducing osmotic stress |
| Anti-inflammatory Effects | Reduces inflammatory markers associated with diabetic complications |
Wirkmechanismus
The mechanism of action of IDD388 involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to interact with aldose reductase, an enzyme involved in the polyol pathway . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway.
Vergleich Mit ähnlichen Verbindungen
IDD388 is unique due to its specific chemical structure and properties. Similar compounds include:
4-Bromo-2-Fluorobenzoic Acid: Used in the synthesis of various biaryl intermediates.
2-Bromo-4-Fluorobenzoic Acid: Utilized in the preparation of other fluorinated compounds. These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
CAS-Nummer |
314297-26-2 |
|---|---|
Molekularformel |
C16H12BrClFNO4 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22) |
InChI-Schlüssel |
ZLIGBZRXAQNUFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IDD388; IDD 388; IDD-388 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















